molecular formula C30H46O3 B14866526 (E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

Cat. No.: B14866526
M. Wt: 454.7 g/mol
InChI Key: HGNBFRRLBCNAAD-QHDVNYOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is a complex organic compound with a unique structure This compound is characterized by its intricate arrangement of carbon, hydrogen, and oxygen atoms, forming a cyclopenta[a]phenanthrene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent addition of functional groups. Common synthetic routes may involve:

    Cyclization reactions: To form the cyclopenta[a]phenanthrene core.

    Functional group modifications: Using reagents like Grignard reagents, organolithium compounds, and various catalysts to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid has several scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and mechanisms of action.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core.

    Steroids: Have similar structural features and biological activities.

    Terpenoids: Exhibit similar chemical properties and reactivity.

Uniqueness

(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-24H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23?,24?,28-,29-,30+/m1/s1

InChI Key

HGNBFRRLBCNAAD-QHDVNYOCSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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